(R)-3,3,4,4,4-Pentafluorobutan-2-amine
Description
(R)-3,3,4,4,4-Pentafluorobutan-2-amine is a chiral fluorinated amine with a molecular formula of C₄H₇F₅N (molecular weight: 176.10 g/mol). Its structure features a pentafluorinated butane backbone and an amine group at the second carbon, with the (R)-enantiomer configuration.
Properties
Molecular Formula |
C4H6F5N |
|---|---|
Molecular Weight |
163.09 g/mol |
IUPAC Name |
(2R)-3,3,4,4,4-pentafluorobutan-2-amine |
InChI |
InChI=1S/C4H6F5N/c1-2(10)3(5,6)4(7,8)9/h2H,10H2,1H3/t2-/m1/s1 |
InChI Key |
RUEFEAYJKJRHIH-UWTATZPHSA-N |
Isomeric SMILES |
C[C@H](C(C(F)(F)F)(F)F)N |
Canonical SMILES |
CC(C(C(F)(F)F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3,4,4,4-Pentafluorobutan-2-amine typically involves the fluorination of butane derivatives. One common method includes the reaction of 3,3,4,4,4-pentafluorobutan-2-one with an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of ®-3,3,4,4,4-Pentafluorobutan-2-amine may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine and the potential for exothermic reactions.
Chemical Reactions Analysis
Types of Reactions
®-3,3,4,4,4-Pentafluorobutan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
®-3,3,4,4,4-Pentafluorobutan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ®-3,3,4,4,4-Pentafluorobutan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Fluorination Degree Variation
4,4,4-Trifluorobutan-2-amine (CAS 37143-52-5)
- Molecular Formula : C₄H₈F₃N
- Molecular Weight : 127.11 g/mol
- Key Differences :
Substituent Variation on the Amine Backbone
1-(4-Chlorophenyl)-3,3,4,4,4-pentafluorobutyl-2-amine
- Molecular Formula : C₁₀H₉ClF₅N
- Molecular Weight : 273.63 g/mol
- Key Differences: Aromatic (4-chlorophenyl) substituent increases lipophilicity and steric bulk. Potential for enhanced binding to biological targets (e.g., enzyme active sites). Applications: Explored in CNS drug candidates for improved blood-brain barrier penetration .
1-(Adamantyl-1)-3,3,4,4,4-pentafluorobutyl-2-amine
- Molecular Formula : C₁₄H₂₀F₅N
- Molecular Weight : 297.31 g/mol
- Key Differences: Adamantyl group adds rigidity and bulk, improving thermal stability. Potential use in high-performance polymers or antiviral agents .
Functional Group Positional Isomerism
3,3,4,4,4-Pentafluorobutan-1-ol (CAS 54949-74-5)
Enantiomeric and Diastereomeric Comparisons
(S)-3,3,4,4,4-Pentafluorobutan-2-amine
Table 1: Comparative Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Atoms | Key Applications |
|---|---|---|---|---|
| (R)-3,3,4,4,4-Pentafluorobutan-2-amine | C₄H₇F₅N | 176.10 | 5 | Chiral catalysts, drug intermediates |
| 4,4,4-Trifluorobutan-2-amine | C₄H₈F₃N | 127.11 | 3 | Agrochemicals |
| 1-(4-Chlorophenyl)-pentafluorobutyl-2-amine | C₁₀H₉ClF₅N | 273.63 | 5 | CNS drug candidates |
| 3,3,4,4,4-Pentafluorobutan-1-ol | C₄H₅F₅O | 176.08 | 5 | Fluorinated solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
